molecular formula C27H30ClN3O4S B298631 N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide

N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide

カタログ番号 B298631
分子量: 528.1 g/mol
InChIキー: PBSSYKLZXYFHEN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide, also known as Suvorexant, is a medication used to treat insomnia. It was approved by the FDA in 2014 and is classified as a dual orexin receptor antagonist. Suvorexant works by blocking the action of orexin, a neurotransmitter that regulates wakefulness and sleep.

作用機序

N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide works by blocking the action of orexin, a neuropeptide that regulates wakefulness and sleep. Orexin is produced by neurons in the hypothalamus and acts on the orexin receptors in the brain to promote wakefulness. By blocking these receptors, N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide promotes sleep and reduces wakefulness.
Biochemical and physiological effects:
N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease the levels of orexin in the cerebrospinal fluid, which suggests that it acts by blocking the synthesis or release of orexin. It has also been shown to increase the levels of GABA, a neurotransmitter that promotes sleep, in the brain.

実験室実験の利点と制限

N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide has several advantages and limitations for use in lab experiments. One advantage is that it is a highly selective orexin receptor antagonist, which means that it has minimal off-target effects. However, it can be difficult to work with due to its low solubility in water and its tendency to form aggregates.
List of future directions:
1. Investigating the long-term effects of N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide on sleep quality and daytime function.
2. Studying the effects of N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide on other sleep disorders, such as narcolepsy and sleep apnea.
3. Investigating the potential use of N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide in the treatment of psychiatric disorders, such as depression and anxiety.
4. Developing new formulations of N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide that are more soluble and easier to administer.
5. Investigating the effects of N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide on orexin signaling in other parts of the brain.
6. Studying the effects of N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide on the immune system and inflammation.
7. Investigating the potential use of N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide in the treatment of chronic pain.
8. Developing new orexin receptor antagonists with improved pharmacokinetic properties.

合成法

The synthesis of N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide involves several steps, including the formation of the piperazine ring and the introduction of the sulfonamide group. The final product is obtained through a coupling reaction between the piperazine derivative and the chlorobenzylsulfonamide.

科学的研究の応用

N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide has been the subject of extensive scientific research, particularly in the field of sleep medicine. Studies have shown that it is effective in reducing the time it takes to fall asleep and increasing the total sleep time in patients with insomnia. It has also been investigated for its potential use in the treatment of other sleep disorders, such as narcolepsy and sleep apnea.

特性

製品名

N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide

分子式

C27H30ClN3O4S

分子量

528.1 g/mol

IUPAC名

N-[(4-chlorophenyl)methyl]-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C27H30ClN3O4S/c1-21-7-13-24(14-8-21)36(33,34)31(19-22-9-11-23(28)12-10-22)20-27(32)30-17-15-29(16-18-30)25-5-3-4-6-26(25)35-2/h3-14H,15-20H2,1-2H3

InChIキー

PBSSYKLZXYFHEN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC

正規SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。